Structural Differentiation: Chiral Tetrahydrofuran vs. Planar Phenyl Substituents in N-(Thiazol-2-yl)cinnamamides
The target compound is a direct analog of the general structure N-(4-(R)-thiazol-2-yl)cinnamamide, where the R-group at the thiazole 4-position is a -CH2-C(=O)-NH-CH2-(tetrahydrofuran-2-yl) moiety. This is structurally distinct from the most active anticancer analog 8f in the N-(4-phenylthiazol-2-yl)cinnamamide series, which bears a 4-methoxyphenyl group [1]. While compound 8f exhibits an IC50 of 0.035 µM against Jurkat leukemic cells, its activity is tightly coupled to the electron-donating methoxy substituent on the phenyl ring, which is absent in the target compound. Conversely, the target compound's THF-methyl group introduces a chiral center and additional hydrogen bond acceptor capacity, a feature exploited in a related SARS-CoV-2 protease inhibitor series where optimized N-(substituted-thiazol-2-yl)cinnamamide analogs achieved IC50 values of 14.7–22.61 µM [2]. The target compound thus occupies a unique chemical space bridging the aromatic antitumor analogs and the more flexible antiviral leads.
| Evidence Dimension | Thiazole 4-position substituent topology and resulting biological activity profile |
|---|---|
| Target Compound Data | Substituent: -CH2-C(=O)-NH-CH2-(tetrahydrofuran-2-yl). No direct biological IC50 available from published literature. |
| Comparator Or Baseline | Antitumor comparator (8f): 4-methoxyphenyl, IC50 = 0.035 µM (Jurkat cells). Antiviral comparators (19, 20, 21): substituted-thiazol-2-yl, IC50 = 14.7–22.61 µM (SARS-CoV-2 Mpro). |
| Quantified Difference | Substituent polar surface area and flexibility differ qualitatively (THF ring vs. aromatic ring). Quantitative IC50 difference cannot be calculated due to lack of direct target compound data. |
| Conditions | Jurkat cell viability assay (MTT) for 8f; COV2-3CL protease inhibition assay for antiviral analogs. |
Why This Matters
For SAR library expansion, the target compound provides a rare, non-aromatic, chiral THF-based side chain that is not represented in the primary literature on cinnamamide-thiazole hybrids, enabling exploration of novel chemical space for target deconvolution.
- [1] Luo, Y., et al. (2015). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm, 6, 1036-1042. View Source
- [2] Elsayed, R. W., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Bioorganic & Medicinal Chemistry, 68, 116849. (S-EPMC9348455) View Source
